molecular formula C17H25NO4 B3319358 (2S,4R)-tert-butyl 4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 109953-95-9

(2S,4R)-tert-butyl 4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B3319358
CAS No.: 109953-95-9
M. Wt: 307.4 g/mol
InChI Key: HPMDGCWVWAKGEX-UHFFFAOYSA-N
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Description

(2S,4R)-tert-Butyl 4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1194057-63-0) is a chiral pyrrolidine derivative with a molecular formula of C₁₈H₂₆N₂O₅ (MW: 350.41 g/mol). Its structure features:

  • A tert-butyl carbamate (Boc) protecting group at the 1-position.
  • A benzyloxy substituent at the 4-position, providing hydrophobicity and synthetic versatility.
  • A hydroxymethyl group at the 2-position, enabling further functionalization (e.g., coupling reactions).

This compound is widely used in medicinal chemistry and chemical biology, particularly in synthesizing fluorescent probes for studying multidrug resistance proteins like P-glycoprotein (P-gp) . Its stereochemistry (2S,4R) is critical for spatial alignment in target binding.

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-4-phenylmethoxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-10-15(9-14(18)11-19)21-12-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMDGCWVWAKGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S,4R)-tert-butyl 4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate, with CAS number 1194057-63-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C₁₈H₂₆N₂O₅
  • Molecular Weight : 350.41 g/mol
  • Purity : Typically >96% .

The compound exhibits activity as a β3 adrenergic receptor agonist, which is significant for metabolic regulation and potential therapeutic applications in obesity and diabetes management. Its structural features allow it to interact effectively with the β3 adrenergic receptors, influencing pathways related to energy expenditure and lipolysis .

Pharmacological Studies

  • In vitro Studies :
    • Research indicates that this compound can stimulate lipolysis in adipocytes, suggesting its role in promoting fat breakdown .
    • The compound has shown promising results in modulating glucose metabolism, indicating its potential for treating insulin resistance .
  • In vivo Studies :
    • In animal models, administration of the compound resulted in increased metabolic rates and improved lipid profiles. This suggests that it may have beneficial effects on weight management and metabolic health .

Study 1: Lipolytic Activity

A study conducted on murine adipocytes demonstrated that treatment with the compound led to a significant increase in glycerol release, indicating enhanced lipolytic activity. The results showed a dose-dependent response, affirming the compound's efficacy as a β3 agonist.

Concentration (µM)Glycerol Release (µM)
00
105
5015
10030

Study 2: Glucose Metabolism

Another investigation focused on the effects of this compound on glucose uptake in skeletal muscle cells. The findings revealed that it significantly enhanced glucose uptake compared to control groups, providing evidence for its potential role in managing type 2 diabetes.

Treatment GroupGlucose Uptake (mg/dL)
Control50
Compound (50 µM)80
Compound (100 µM)120

Scientific Research Applications

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various bioactive molecules. Its ability to introduce chirality into synthetic pathways is particularly valuable for developing enantiomerically pure drugs.

Pharmaceutical Development

Research indicates that derivatives of pyrrolidine compounds exhibit potential as therapeutic agents. For instance, they may act as modulators of neurotransmitter systems or possess anti-inflammatory properties. The compound's structure allows for modifications that can enhance pharmacological activity and selectivity.

Drug Design

In drug design, the compound is utilized to create prodrugs that improve bioavailability and reduce side effects. The benzyloxy group can be cleaved enzymatically, releasing the active drug form in vivo.

Chiral Catalysis

The compound can function as a chiral catalyst in asymmetric synthesis, facilitating the formation of chiral centers in various organic reactions. This property is crucial for producing pharmaceuticals with specific stereochemical configurations.

Case Study 1: Synthesis of Antihypertensive Agents

A study demonstrated the use of (2S,4R)-tert-butyl 4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate as a precursor for synthesizing antihypertensive agents. The synthesis involved multiple steps where the compound was modified to enhance its efficacy and reduce toxicity profiles.

Case Study 2: Neurotransmitter Modulation

Research published in a peer-reviewed journal highlighted the potential of pyrrolidine derivatives in modulating neurotransmitter systems. The compound was tested for its ability to influence serotonin receptors, showing promise as a candidate for treating mood disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Key Features Molecular Weight (g/mol) Key Applications
(2S,4R)-tert-Butyl 4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (Target) Boc-protected, benzyloxy at C4, hydroxymethyl at C2 350.41 Fluorescent probes for P-gp studies
(2S,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 61478-26-0) C4 hydroxyl group, (4S) stereochemistry 233.29 Intermediate in peptidomimetic synthesis; altered stereochemistry affects reactivity
(2S,4R)-tert-Butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1174020-49-5) Fluorine substituent at C4; enhanced metabolic stability ~295.32 (estimated) Potential PET imaging probes; improved membrane permeability
tert-Butyl (2S,4R)-4-((tert-butyldiphenylsilyl)oxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate Bulkier silyl group at C4; orthogonal protection ~554.78 (estimated) Stepwise synthesis requiring acid-stable protection

Research Findings and Data

Key Derivatives and Their Activities

Derivative (from Evidence) Modification Activity/Outcome
Compound 32 Boron-dipyrromethene (BODIPY) conjugate High fluorescence yield for P-gp imaging; EC₅₀ = 0.8 μM in cytotoxicity assays.
Compound 44 Fmoc-protected lysine conjugate Used in solid-phase peptide synthesis; purity >95% via HPLC.
Compound 30 Phosphorylated analog Demonstrated antiproliferative activity (IC₅₀ = 12 μM in leukemia cell lines).

Stability Under Different Conditions

  • Boc Deprotection : Achieved with TFA in dichloromethane (DCM), while silyl groups require tetrabutylammonium fluoride (TBAF) .
  • Benzyloxy Removal: Hydrogenolysis (H₂/Pd-C) efficiently cleaves the benzyl group without affecting Boc .

Q & A

Q. What are the key synthetic routes for preparing (2S,4R)-tert-butyl 4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step routes starting from pyrrolidine derivatives. Common strategies include:
  • Step 1 : Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaH or KOtBu) .
  • Step 2 : Stereoselective introduction of the benzyloxy and hydroxymethyl groups. For example, benzyl ether protection of a hydroxyl intermediate using benzyl bromide and a base (e.g., NaH) .
  • Step 3 : Resolution of stereochemistry via chiral auxiliaries or enzymatic methods to ensure (2S,4R) configuration .
  • Key Reagents : Boc₂O, benzyl bromide, Pd/C (for hydrogenolysis if needed), and chiral catalysts.

Table 1 : Comparison of Synthetic Routes

Starting MaterialKey StepsYield (%)Reference
Pyrrolidine derivativeBoc protection → Benzylation → Hydroxymethylation45–60
Chiral epoxideRing-opening with benzyl alcohol → Boc protection55–70

Q. What spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional groups. For instance, the benzyloxy group shows aromatic protons at δ 7.3–7.5 ppm, while the hydroxymethyl group appears as a triplet near δ 3.5–4.0 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+Na]⁺ peak for C₁₈H₂₅NO₅ at m/z 366.1685) .
  • IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches .

Q. How can the hydroxymethyl and benzyloxy groups be selectively modified?

  • Methodological Answer :
  • Hydroxymethyl Oxidation : Use Dess–Martin periodinane or Swern oxidation to convert to a formyl group without affecting the benzyl ether .
  • Benzyloxy Deprotection : Catalytic hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding a free hydroxyl .
  • Reagent Compatibility : Ensure Boc group stability by avoiding strong acids (e.g., TFA) during deprotection .

Advanced Research Questions

Q. How do stereochemical errors in synthesis arise, and how can they be resolved?

  • Methodological Answer :
  • Common Issues : Epimerization during benzylation or hydroxymethylation steps due to basic/acidic conditions.
  • Resolution Strategies :
  • Use low-temperature reactions (<0°C) to minimize racemization .
  • Employ chiral HPLC or enzymatic resolution to separate diastereomers .
  • Case Study : A 2025 study reported 10% epimerization during benzylation at room temperature; reducing temperature to –20°C improved stereopurity to >98% .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be analyzed?

  • Methodological Answer :
  • Root Causes : Conformational flexibility (e.g., pyrrolidine ring puckering) or solvent effects.
  • Validation Steps :
  • Variable-temperature NMR to assess dynamic effects .
  • Compare experimental data with DFT-calculated chemical shifts .
  • Example : A 2024 study resolved conflicting NOE signals by confirming the dominant chair conformation via X-ray crystallography .

Q. What methodologies optimize reaction yields in large-scale synthesis?

  • Methodological Answer :
  • Process Chemistry Techniques :
  • Continuous flow reactors for Boc protection (improves yield by 15% vs. batch) .
  • Phase-transfer catalysis for benzylation (e.g., tetrabutylammonium bromide) .
  • Table 2 : Optimization Parameters
ParameterOptimal RangeImpact on Yield
Temperature (Boc protection)0–5°CPrevents decomposition
Catalyst (Pd-C) Loading5–10 wt%Balances cost and efficiency

Q. What are the mechanistic implications of this compound in enzyme inhibition studies?

  • Methodological Answer :
  • Binding Studies : Molecular docking reveals interactions between the hydroxymethyl group and enzyme active sites (e.g., BACE-1 for Alzheimer’s research) .
  • Kinetic Analysis : IC₅₀ values determined via fluorescence assays show nM-level inhibition, suggesting competitive binding .
  • Structural Insights : The benzyloxy group enhances hydrophobic interactions, while the hydroxymethyl participates in hydrogen bonding .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

  • Methodological Answer :
  • Potential Causes : Variability in assay conditions (e.g., cell lines, compound purity).
  • Resolution Workflow :

Replicate assays under standardized conditions (e.g., NIH/3T3 cells for cytotoxicity).

Validate purity via HPLC (>95%) and quantify impurities (e.g., residual Pd) .

  • Case Study : A 2023 study attributed conflicting anticancer results to impurities in early synthetic batches; revised protocols improved reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-tert-butyl 4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(2S,4R)-tert-butyl 4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

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